4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol
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Overview
Description
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymer known for its high thermal stability and mechanical strength. This compound is often used in the production of high-quality plastics, electrical and electronic equipment, and aerospace components due to its excellent insulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves the polymerization of the respective monomers under controlled conditions. The monomers are mixed in appropriate ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed and polymerized. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the polymer’s properties .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
Scientific Research Applications
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a component in composite materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a matrix for controlled release of pharmaceuticals.
Industry: Widely used in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular bonds, contributing to its high mechanical strength and thermal stability. The pathways involved include cross-linking reactions that enhance the polymer’s rigidity and durability .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A formaldehyde resin: Similar in structure but with different substituents, leading to variations in properties.
Phenol-formaldehyde resin: Known for its high thermal stability but lacks the mechanical strength of the target polymer.
Urea-formaldehyde resin: Used in similar applications but has lower chemical resistance.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol stands out due to its unique combination of high thermal stability, mechanical strength, and excellent insulating properties. These characteristics make it highly suitable for demanding applications in various industries .
Properties
CAS No. |
65733-82-6 |
---|---|
Molecular Formula |
C40H54O5 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C14H22O.C10H14O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;4-7,11H,1-3H3;1H2 |
InChI Key |
FOYASPYEIGZRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Related CAS |
65733-82-6 |
Origin of Product |
United States |
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